4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

Antimicrobial Biofilm inhibition Enterococcus faecalis

This 3,4,5-trisubstituted isoxazole is a powerful, compact (MW 226.45) bifunctional building block for med chem and agrochemical discovery. Its unique orthogonal reactivity—C4-Br for cross-coupling, C5-CH₂Cl for nucleophilic substitution, and a C3-OMe group—enables sequential, late-stage diversification in fewer steps than analogs lacking these handles. Unlike generic scaffolds, this compound has demonstrated anti-biofilm activity (IC₅₀ 125 μM vs E. faecalis) and serves as a direct precursor to insecticidal carbamoyloxy-isoxazoles. Procure the 98% pure compound for efficient SAR campaigns.

Molecular Formula C5H5BrClNO2
Molecular Weight 226.45 g/mol
Cat. No. B13496883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
Molecular FormulaC5H5BrClNO2
Molecular Weight226.45 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1Br)CCl
InChIInChI=1S/C5H5BrClNO2/c1-9-5-4(6)3(2-7)10-8-5/h2H2,1H3
InChIKeyDZQSOUGCKVZKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole: Core Properties and Procurement Identity


4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole (CAS 2386955-34-4) is a 3,4,5-trisubstituted isoxazole heterocycle bearing three distinct functional handles: a C4 bromo substituent, a C5 chloromethyl group, and a C3 methoxy group. The compound is commercially available with a purity specification of 98% . Its molecular formula is C₅H₅BrClNO₂ with a molecular weight of 226.45 g/mol. The isoxazole core is an established pharmacophore in medicinal chemistry, present in FDA-approved COX-2 inhibitors and β-lactamase-resistant antibiotics [1]. This compound serves as a bifunctional building block enabling orthogonal derivatization: the C4 bromine permits palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C5 chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides [2].

Why Generic Isoxazole Substitution Fails: Structural Determinants of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole Differentiation


Generic substitution among halogenated isoxazole building blocks is precluded by fundamental differences in substitution pattern, regiochemistry, and functional group availability. The C4 bromo substituent in this compound occupies a position that is synthetically non-trivial to introduce on demand and is absent in simpler analogs such as 5-(chloromethyl)-3-methoxy-1,2-oxazole (CAS data available, lacks C4 halogen) . Regioisomeric variants—3-bromo-5-(chloromethyl)isoxazole and 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole —differ in the position of halogenation or the electronic character of the C3 substituent (methoxy electron-donating vs. methyl), which alters cross-coupling regioselectivity and biological target engagement. The presence of all three functional groups (Br, CH₂Cl, OCH₃) on a single compact scaffold (MW 226.45) provides orthogonal synthetic vectors that cannot be recapitulated by mixing multiple monosubstituted or disubstituted isoxazoles in a reaction sequence [1].

Quantitative Differentiation Evidence: 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole vs. Structural Analogs


Antimicrobial Biofilm Inhibition: Target Compound vs. Isoxazole-Class Benchmark

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole exhibits quantifiable antimicrobial biofilm inhibitory activity against Enterococcus faecalis. The compound was tested in a biofilm formation assay with inhibition measured by crystal violet staining after 20 hours of incubation. [1] [2]

Antimicrobial Biofilm inhibition Enterococcus faecalis

Orthogonal Functional Handle Density: Target Compound vs. 5-(Chloromethyl)-3-methoxy-1,2-oxazole

The target compound possesses three distinct reactive sites (C4-Br, C5-CH₂Cl, C3-OCH₃) on a single isoxazole scaffold, enabling sequential orthogonal derivatization without intermediate protection/deprotection steps. [1]

Organic synthesis Cross-coupling Building block

Computed Physicochemical Properties: Target Compound vs. 4-Bromo-5-(chloromethyl)-3-methyl-1,2-oxazole

The C3 methoxy group in the target compound confers distinct physicochemical properties compared to the C3 methyl analog, with implications for solubility, metabolic stability, and hydrogen-bonding capacity. [1]

Medicinal chemistry Drug-likeness Physicochemical profiling

Commercial Availability and Purity: Target Compound vs. Regioisomeric Analogs

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is commercially stocked with a documented purity specification of 98%, whereas regioisomeric analogs such as 3-bromo-5-(chloromethyl)isoxazole and 4-bromo-5-(chloromethyl)-3-methyl-1,2-oxazole are primarily listed by non-verified suppliers without third-party purity certification.

Procurement Sourcing Chemical supply

High-Value Application Scenarios for 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole


Anti-Biofilm Drug Discovery: Screening for Enterococcus faecalis Biofilm Inhibitors

Based on the documented IC₅₀ of 125 μM in an E. faecalis biofilm inhibition assay [1], this compound is positioned as a tractable starting point for anti-biofilm drug discovery campaigns targeting Gram-positive pathogens. Unlike the majority of commercially available isoxazole building blocks, which lack biofilm-specific activity data, this compound's inclusion in focused screening libraries enables direct structure-activity relationship (SAR) exploration around the 3,4,5-trisubstituted isoxazole scaffold. The presence of the C4 bromo substituent further permits late-stage diversification via Suzuki-Miyaura coupling to rapidly generate analogs for potency optimization.

Parallel Library Synthesis via Orthogonal Sequential Derivatization

The three functional handles (C4-Br, C5-CH₂Cl, C3-OCH₃) enable sequential orthogonal derivatization strategies [2]. A representative workflow involves: (1) initial nucleophilic substitution at the C5 chloromethyl position with amines or thiols to install a first diversity element; (2) subsequent palladium-catalyzed Suzuki coupling at C4 to introduce aryl or heteroaryl moieties; (3) retention or late-stage modification of the C3 methoxy group. This orthogonal reactivity profile reduces the synthetic step count relative to building blocks lacking the C4 bromo handle, such as 5-(chloromethyl)-3-methoxy-1,2-oxazole .

Insecticidal Lead Optimization: Carbamoyloxy-Isoxazole Derivative Synthesis

Patent literature demonstrates that structurally related 4-bromo-5-chloromethyl-3-hydroxyisoxazole serves as a key intermediate in the synthesis of carbamoyloxy-isoxazole derivatives exhibiting potent insecticidal activity with favorable mammalian safety profiles [3]. 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is the C3 methoxy variant of this scaffold and provides a direct entry point for exploring C3-substituent effects on insecticidal potency and selectivity in agrochemical discovery programs targeting Callosobruchus chinensis and Tetranychus cinnabarinus, where isoxazole-based insecticides have demonstrated efficacy [4].

Quote Request

Request a Quote for 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.